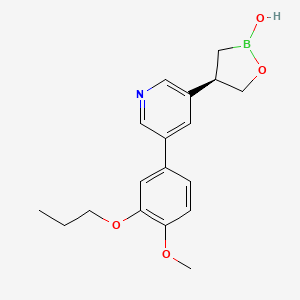
Unii-M6ZU548fwd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-07038124 is a novel compound currently under investigation for its potential therapeutic applications in treating inflammatory skin diseases such as atopic dermatitis and plaque psoriasis . It is a selective inhibitor of phosphodiesterase 4, which plays a crucial role in modulating inflammatory responses .
Preparation Methods
The synthetic routes and reaction conditions for PF-07038124 are not extensively detailed in publicly available sources. it is known that the compound is formulated as a topical ointment for clinical use . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into the final product.
Chemical Reactions Analysis
PF-07038124 primarily undergoes reactions typical of phosphodiesterase 4 inhibitors. These reactions include:
Oxidation: The compound may undergo oxidative metabolism in the body, leading to the formation of various metabolites.
Reduction: Reduction reactions are less common but may occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically metabolites that retain some pharmacological activity .
Scientific Research Applications
PF-07038124 has shown promise in several scientific research applications:
Chemistry: As a selective phosphodiesterase 4 inhibitor, it is used in studies to understand the role of this enzyme in various biochemical pathways.
Biology: The compound is used to investigate the mechanisms of inflammatory responses and the potential for modulating these responses in various diseases.
Mechanism of Action
PF-07038124 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, PF-07038124 increases the levels of cAMP within cells, leading to the suppression of inflammatory responses. The molecular targets and pathways involved include the modulation of cytokine production and the inhibition of inflammatory cell activation .
Comparison with Similar Compounds
PF-07038124 is part of a new class of selective phosphodiesterase 4 subtype B and subtype D inhibitors. Similar compounds include:
These compounds share a similar mechanism of action but differ in their selectivity and potency. PF-07038124 is unique in its specific targeting of phosphodiesterase 4 subtypes B and D, which may result in higher efficacy and fewer side effects compared to less selective inhibitors .
Properties
CAS No. |
2415085-44-6 |
|---|---|
Molecular Formula |
C18H22BNO4 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3-[(4R)-2-hydroxyoxaborolan-4-yl]-5-(4-methoxy-3-propoxyphenyl)pyridine |
InChI |
InChI=1S/C18H22BNO4/c1-3-6-23-18-8-13(4-5-17(18)22-2)14-7-15(11-20-10-14)16-9-19(21)24-12-16/h4-5,7-8,10-11,16,21H,3,6,9,12H2,1-2H3/t16-/m0/s1 |
InChI Key |
KXVKOYCGACSUPP-INIZCTEOSA-N |
Isomeric SMILES |
B1(C[C@@H](CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
Canonical SMILES |
B1(CC(CO1)C2=CN=CC(=C2)C3=CC(=C(C=C3)OC)OCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


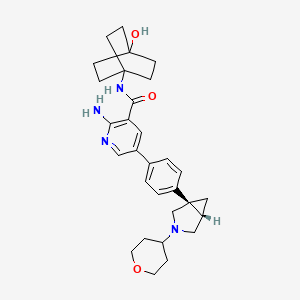
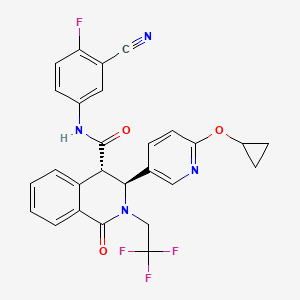
![[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate](/img/structure/B10827878.png)
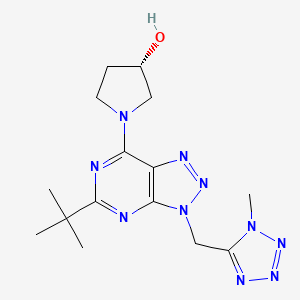
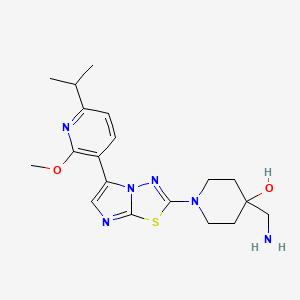
![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)
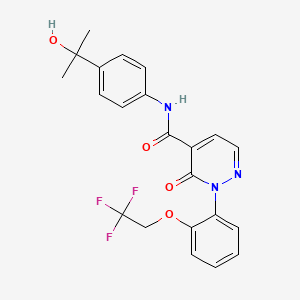
![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B10827909.png)
![(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one](/img/structure/B10827932.png)
![2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide](/img/structure/B10827936.png)
![N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-3-(1-methylcyclopropyl)-1-oxopropan-2-yl]-5-(difluoromethyl)-1,2-oxazole-3-carboxamide](/img/structure/B10827946.png)
![3-[(1R)-1-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-3-methylbutyl]-N-[(4S)-3,4-dihydro-2H-chromen-4-yl]benzamide](/img/structure/B10827950.png)
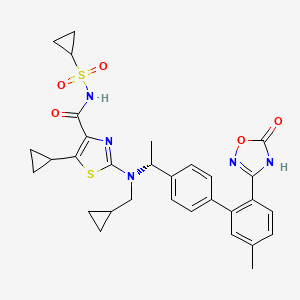
![(2S,4S)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827961.png)
